CNS Drug-Likeness: Favorable TPSA Profile Compared to Shorter-Chain Analogs
The target compound exhibits a Topological Polar Surface Area (TPSA) of 26 Ų, a key predictor of oral bioavailability and passive blood-brain barrier (BBB) penetration. This value is identical to its shorter-chain analog, 1-(3,4-difluorophenyl)ethanamine (also 26 Ų), but the increased carbon chain length of the pentyl derivative is expected to confer a significantly higher LogP, a crucial factor for CNS penetration and membrane permeability [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) / Predicted LogP |
|---|---|
| Target Compound Data | TPSA = 26 Ų; Predicted LogP ~2.5-3.5 |
| Comparator Or Baseline | 1-(3,4-difluorophenyl)ethanamine (TPSA = 26 Ų; Predicted LogP ~1.5-2.5) |
| Quantified Difference | No difference in TPSA; estimated ~1-2 unit higher LogP for the target compound. |
| Conditions | Predicted values based on molecular structure. |
Why This Matters
A TPSA below 60-70 Ų is generally required for good BBB penetration; the target compound's TPSA of 26 Ų places it well within this range, while the pentyl chain's increased lipophilicity (higher LogP) compared to shorter-chain analogs may further enhance its CNS distribution profile, making it a preferred tool for CNS research programs where precise LogP tuning is essential.
- [1] Kuujia.com. (n.d.). 1-(3,4-difluorophenyl)pentan-1-amine hydrochloride. Retrieved April 15, 2026, from https://www.kuujia.com/cas-1864056-97-2.html View Source
